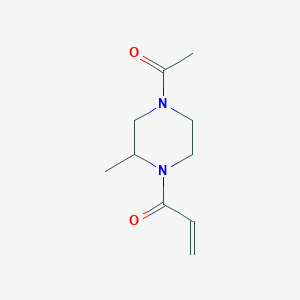

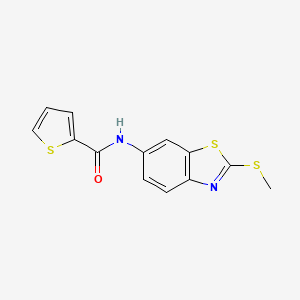

![molecular formula C8H12Cl2N2 B2785103 5-(chloromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine hydrochloride CAS No. 2219380-34-2](/img/structure/B2785103.png)

5-(chloromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of chloromethylpyridine . Chloromethylpyridines are organohalides that consist of a pyridine core bearing a chloromethyl group . They are alkylating agents and precursors to pyridine-containing ligands .

Synthesis Analysis

While specific synthesis methods for “5-(chloromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine hydrochloride” are not available, a synthetic method for a related compound, 2-chloro-5-chloromethylpyridine, has been described .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

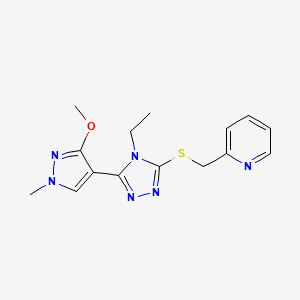

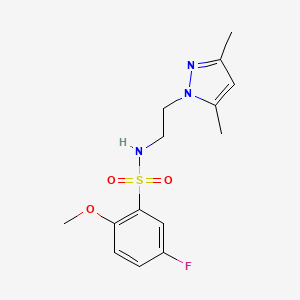

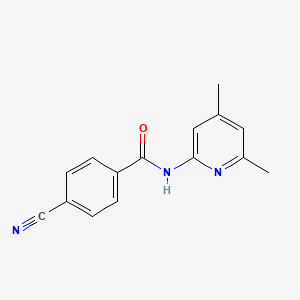

The compound 5-(chloromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine hydrochloride is a versatile intermediate in organic synthesis, particularly useful in the synthesis of nucleoside derivatives and other heterocyclic compounds. For example, Cristalli et al. (1994) describe the synthesis and structural elucidation of 2′-deoxyribonucleoside derivatives of N6-substituted 1-deazaapurines, which are significant for their ADA inhibitory activity. These derivatives were synthesized by coupling with various sugar moieties, showcasing the compound's utility in creating biologically active nucleosides (Cristalli, Vittori, Eleuteri, Volpini, Camaioni, & Lupidi, 1994).

Coordination Chemistry and Materials Science

In the field of materials science, the imidazo[1,2-a]pyridine scaffold, closely related to the compound , has been explored for the construction of coordination polymers with potential applications in photoluminescence and magnetic materials. For instance, Jiang and Yong (2019) synthesized a new 3-position substituted imidazo[1,2-a]pyridine ligand to create one-dimensional coordination polymers. These materials demonstrated significant photoluminescent properties and showed antiferromagnetic interactions, highlighting the scaffold's versatility in materials science (Jiang & Yong, 2019).

Development of Therapeutic Agents

Deep et al. (2016) reviewed the broad range of applications of imidazo[1,2-a]pyridine scaffolds in medicinal chemistry, including their roles in anticancer, antimicrobial, and antiviral therapies, among others. The review underscores the potential of structural modifications of this scaffold to develop novel therapeutic agents, indicating the importance of derivatives like 5-(chloromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine hydrochloride in drug discovery (Deep, Bhatia, Kaur, Kumar, Jain, Singh, Batra, Kaushik, & Deb, 2016).

Photophysical Investigations for Biochemical Applications

Renno et al. (2022) conducted a photophysical investigation on imidazo[1,5-a]pyridine-based fluorescent probes in liposome models. This study highlights the compound's potential as a stable scaffold for developing emissive compounds for applications in chemical biology, such as cell membrane probes. The research demonstrates the utility of derivatives in studying membrane dynamics, hydration, and fluidity, crucial for monitoring cellular health (Renno, Cardano, Volpi, Barolo, Viscardi, & Fin, 2022).

Eigenschaften

IUPAC Name |

5-(chloromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2.ClH/c9-6-7-2-1-3-8-10-4-5-11(7)8;/h4-5,7H,1-3,6H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZJZRQJTPOGQLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N2C=CN=C2C1)CCl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Chloromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

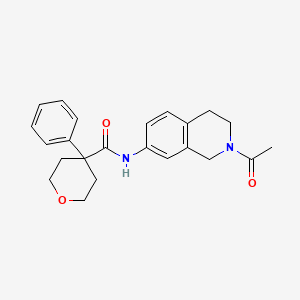

![3-Methyl-3,9-diazaspiro[5.6]dodecane dihydrochloride](/img/structure/B2785021.png)

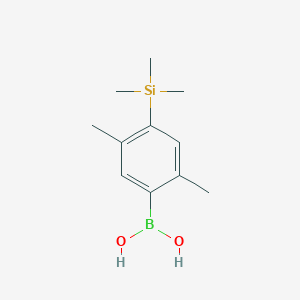

![2-phenoxy-N-{[(1,3-thiazol-2-yl)carbamoyl]methyl}acetamide](/img/structure/B2785024.png)

![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(2-phenylpropyl)piperidine-4-carboxamide](/img/structure/B2785025.png)

![(3-Propyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2785033.png)

![N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]-6-methoxyquinoline-4-carboxamide](/img/structure/B2785036.png)

![2-[3-(4-chlorophenyl)sulfonyl-6-ethyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2785039.png)

![4-[(diethylamino)sulfonyl]-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]benzamide](/img/structure/B2785042.png)